![molecular formula C24H15Cl2NO5 B3505489 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3505489.png)
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antioxidant effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its ability to exhibit multiple therapeutic effects, such as anti-inflammatory and antioxidant properties. However, one limitation is that the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
Future research on 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate could focus on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies could also investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. In addition, research could focus on developing novel derivatives of this compound with improved therapeutic properties.
Scientific Research Applications
Research on 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(3-benzoylphenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2NO5/c25-19-10-17-18(11-20(19)26)24(31)27(23(17)30)12-21(28)32-13-14-5-4-8-16(9-14)22(29)15-6-2-1-3-7-15/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPUKANFJOPWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)CN3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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